Cas no 1249334-34-6 (tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate)

1249334-34-6 structure
اسم المنتج:tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate
كاس عدد:1249334-34-6
وسط:C9H18N2O2S
ميغاواط:218.316421031952
CID:5557252
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate
- Carbamic acid, N-(2-amino-2-thioxoethyl)-N-ethyl-, 1,1-dimethylethyl ester
-
- نواة داخلي: 1S/C9H18N2O2S/c1-5-11(6-7(10)14)8(12)13-9(2,3)4/h5-6H2,1-4H3,(H2,10,14)
- مفتاح Inchi: KCAQBVSLRUYKNF-UHFFFAOYSA-N
- ابتسامات: C(OC(C)(C)C)(=O)N(CC(N)=S)CC
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64272-5.0g |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 5.0g |
$2443.0 | 2023-02-13 | |
Enamine | EN300-64272-10.0g |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 10.0g |
$3622.0 | 2023-02-13 | |
Enamine | EN300-64272-0.5g |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 0.5g |
$656.0 | 2023-02-13 | |
Enamine | EN300-64272-0.25g |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 0.25g |
$418.0 | 2023-02-13 | |
1PlusChem | 1P01A9MU-250mg |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 250mg |
$579.00 | 2024-07-10 | |
Aaron | AR01A9V6-1g |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 1g |
$1183.00 | 2025-02-14 | |
Aaron | AR01A9V6-5g |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 5g |
$3385.00 | 2023-12-16 | |
1PlusChem | 1P01A9MU-100mg |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 100mg |
$412.00 | 2024-07-10 | |
1PlusChem | 1P01A9MU-1g |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 1g |
$1103.00 | 2024-07-10 | |
1PlusChem | 1P01A9MU-10g |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate |
1249334-34-6 | 95% | 10g |
$4539.00 | 2024-07-10 |
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate الوثائق ذات الصلة
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
1249334-34-6 (tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate) منتجات ذات صلة
- 193629-30-0(tert-Butyl 3-(3-bromopropyl)piperidine-1-carboxylate)
- 2742656-69-3(3-(chloromethyl)-1-ethyl-1H,4H,6H,7H-pyrano4,3-cpyrazole)
- 1351650-62-8(N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide)
- 1628806-02-9((R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one)
- 4143-74-2(4'-Methoxyflavone)
- 896338-28-6(N-(2-fluorophenyl)-2-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2097929-27-4(2-({1-2-(4-chlorophenyl)acetylpiperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 26458-74-2(1-azabicyclo[2.2.2]octan-4-ol)
- 2109192-40-5(1-(3-bromo-2,4-difluorophenyl)-2,2-difluoroethan-1-one)
- 2228484-38-4(2-hydroxy-2-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)cyclopropylacetic acid)
الموردين الموصى بهم
Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
